molecular formula C22H20N4O2S B2747650 (E)-5-(4-(3-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile CAS No. 941266-32-6

(E)-5-(4-(3-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Cat. No.: B2747650
CAS No.: 941266-32-6
M. Wt: 404.49
InChI Key: AMMRLYXTGSVMAV-BQYQJAHWSA-N
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Description

(E)-5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a synthetically derived small molecule designed for advanced chemical and pharmacological research. This compound features a complex molecular architecture that integrates multiple heterocyclic systems, including an oxazole core, a piperazine ring, and a thiophene moiety. The presence of these distinct pharmacophores, particularly the piperazine scaffold which is common in many bioactive molecules, suggests significant potential for interaction with various biological targets . The extended conjugation system, characterized by the (E)-configured vinyl-thiophene group, may influence the compound's electronic properties and binding affinity. Researchers can leverage this chemical in exploratory studies aimed at investigating structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors or receptor modulators. The carbonitrile group offers a versatile handle for further synthetic modification, enabling medicinal chemists to create analog libraries for lead optimization programs. This product is provided as a solid and is intended for use in laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing standard laboratory safety practices.

Properties

IUPAC Name

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-16-4-2-5-17(14-16)21(27)25-9-11-26(12-10-25)22-19(15-23)24-20(28-22)8-7-18-6-3-13-29-18/h2-8,13-14H,9-12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMRLYXTGSVMAV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-(4-(3-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a novel oxazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

The synthesis of the compound typically involves several steps, including the preparation of key intermediates such as 3-methylbenzoyl chloride and thiophene derivatives. The final product is obtained through a series of reactions including condensation and cyclization. The chemical structure can be represented as follows:

 E 5 4 3 methylbenzoyl piperazin 1 yl 2 2 thiophen 2 yl vinyl oxazole 4 carbonitrile\text{ E 5 4 3 methylbenzoyl piperazin 1 yl 2 2 thiophen 2 yl vinyl oxazole 4 carbonitrile}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The oxazole ring system enhances its affinity for these targets, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which is critical for therapeutic effects in conditions like cancer or inflammation.
  • Receptor Modulation : It can bind to specific receptors, altering their signaling pathways.

Anticancer Activity

A significant area of research has focused on the anticancer properties of oxazole derivatives. In vitro studies have demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines.

Cell Line IC50 (μM) Activity
Breast Cancer10Moderate inhibition
Melanoma15Moderate inhibition
Renal Cancer20Low inhibition

Studies indicate that while some derivatives show potent activity against breast cancer and melanoma cell lines, others exhibit moderate effects primarily on renal cancer cell lines .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal that oxazole derivatives, including our compound, may possess activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are crucial for determining effectiveness.

Bacterial Strain MIC (μg/mL) Activity
Escherichia coli32Moderate
Pseudomonas aeruginosa16Significant

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Case Studies

  • Anticancer Study : A study involving a series of oxazole derivatives showed that modifications to the piperazine moiety enhanced anticancer activity against breast cancer cells. The study highlighted structure-activity relationships that could guide further development .
  • Antimicrobial Study : Another investigation assessed the antimicrobial efficacy of related compounds against Pseudomonas aeruginosa. Results indicated a promising profile for further optimization .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure comprising a piperazine moiety, an oxazole ring, and a thiophene vinyl group. The synthesis typically involves multi-step reactions that incorporate various reagents to construct the desired molecular framework.

Synthesis Overview:

  • Step 1: Formation of the oxazole core through cyclization reactions.
  • Step 2: Introduction of the piperazine group via nucleophilic substitution.
  • Step 3: Coupling with the thiophene vinyl fragment to finalize the structure.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

The compound has shown promising antibacterial properties against various strains of bacteria. Its structural components may enhance its interaction with bacterial membranes or specific enzymes involved in bacterial metabolism.

Anti-inflammatory Properties

Preliminary studies suggest that (E)-5-(4-(3-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile may possess anti-inflammatory effects. This could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX).

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may interfere with cancer cell proliferation or induce apoptosis. In vitro studies are required to elucidate its mechanisms of action against various cancer cell lines.

Study on Antimicrobial Efficacy

A study conducted on derivatives of piperazine compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the oxazole ring was crucial for enhancing the antimicrobial effect, as evidenced by comparative studies with structurally similar compounds .

Anti-inflammatory Mechanisms

In a recent investigation, compounds similar to this compound were tested for their ability to inhibit nitric oxide production in RAW 264.7 macrophages, indicating potential anti-inflammatory mechanisms .

Anticancer Activity Assessment

Research into structurally related compounds revealed that modifications to the piperazine moiety can significantly affect cytotoxicity against cancer cell lines. These findings suggest that optimizing the side chains may enhance the anticancer efficacy of this compound .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria
Anti-inflammatoryInhibition of nitric oxide production
AnticancerCytotoxic effects on cancer cells

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Functional Group Analysis

The oxazole-4-carbonitrile core distinguishes the target compound from analogs with pyrazole, pyrimidine, or pyranopyrazole systems (Table 1). Key comparisons include:

Key Observations:

Pyrano-pyrazole hybrids () exhibit fused ring systems, enhancing rigidity but reducing synthetic accessibility compared to the target’s modular piperazine-thiophene design .

Functional Groups: The carbonitrile group is a common pharmacophore, but its position (C4 in oxazole vs. The piperazine substituent in the target offers flexibility for receptor interaction, contrasting with the morpholine-carbonyl group in ’s pyrimidine derivative, which may enhance solubility .

Substituent Effects :

  • The E-vinyl-thiophene group in the target enables conjugation and planar stacking, unlike the phenyl or thioacetyl groups in analogs, which prioritize steric bulk or sulfur-mediated interactions .

Structural Similarity Metrics

Computational studies using Tanimoto coefficients () quantify similarity between the target and analogs:

  • Pyrano-pyrazole (): Moderate similarity (Tc ≈ 0.65) due to shared carbonitrile and aryl groups.
  • Pyrimidine-thiazole () : Lower similarity (Tc ≈ 0.45) owing to divergent heterocycles and substituents.
  • Pyrazole-oxadiazole () : Higher similarity (Tc ≈ 0.70) from analogous carbonitrile positioning and heteroaromatic motifs .

Implications for Bioactivity

While pharmacological data for the target compound are unavailable, structural analogs suggest:

  • Piperazine-containing systems (e.g., the target) often target CNS receptors or kinases due to their basicity and conformational flexibility.
  • Thiophene-vinyl groups may enhance metabolic stability compared to phenyl substituents (), which are prone to oxidation .

Q & A

Q. What are the key steps in synthesizing (E)-5-(4-(3-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions, including:

  • Piperazine functionalization : Acylation of the piperazine ring with 3-methylbenzoyl chloride under basic conditions (e.g., NaOH) in dichloromethane at 0–5°C .
  • Oxazole formation : Cyclization of intermediates using reagents like POCl₃ or PCl₃ in anhydrous DMF at 80–100°C .
  • Vinylthiophene coupling : Heck or Wittig reactions to introduce the (E)-configured thiophene-vinyl group, requiring palladium catalysts (e.g., Pd(OAc)₂) and controlled heating (60–80°C) .

Q. Optimization strategies :

VariableImpact on YieldExample Conditions
SolventPolar aprotic solvents (DMF, DCM) improve cyclization efficiency DMF for oxazole formation
TemperatureHigher temps (80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates 80°C for 6 hours
CatalystPd-based catalysts with ligand systems (e.g., PPh₃) enhance coupling efficiency Pd(OAc)₂/PPh₃ in DMF

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., vinyl group at δ 6.8–7.2 ppm, thiophene protons at δ 7.4–7.6 ppm) and confirms stereochemistry .
  • IR Spectroscopy : Identifies functional groups (C≡N stretch at ~2200 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 485.152) and fragmentation patterns .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to piperazine’s affinity for neurotransmitter targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

  • Variable substituent analysis : Synthesize analogs with modifications (e.g., methyl → chloro on benzoyl, thiophene → furan) and compare IC₅₀ values .

  • Key findings from similar compounds :

    Substituent ChangeBioactivity ImpactSource
    3-Methylbenzoyl → 4-Chlorobenzoyl2× increase in kinase inhibition
    Thiophene → PhenylLoss of antiproliferative activity
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .

Q. What strategies are employed to resolve contradictions in biological activity data across different experimental models?

  • Assay standardization : Normalize variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges in cancer vs. microbial assays) to identify outliers .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR to confirm target specificity if off-target effects are suspected .

Q. What computational modeling approaches are suitable for predicting binding interactions with target proteins?

  • Molecular docking : AutoDock Vina or Glide to simulate binding poses with kinases (e.g., PDB: 1M17) .
  • MD simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • Free energy calculations : MM-PBSA to quantify binding affinity differences between analogs .

Data Contradiction Analysis

Example : Discrepancies in cytotoxicity data may arise from:

  • Cell line variability : HeLa cells may show higher sensitivity than MCF-7 due to differential expression of drug transporters .
  • Solubility issues : DMSO concentration >0.1% can artifactually reduce viability .
    Resolution : Use orthogonal assays (e.g., apoptosis markers, caspase-3 activation) to confirm results .

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